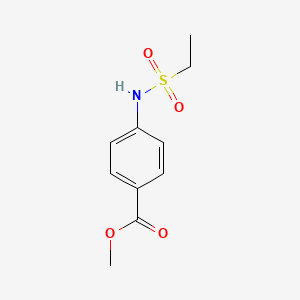

4-乙磺酰胺基苯甲酸甲酯

描述

Methyl 4-ethanesulfonamidobenzoate is a compound that can be synthesized through various chemical reactions. It is related to a family of compounds that have been studied for their reactivity and potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of compounds related to methyl 4-ethanesulfonamidobenzoate often involves condensation reactions. For instance, methyl 2-(p-toluenesulfonamido)benzoate was prepared by condensing methyl 2-aminobenzoate with 4-methylbenzenesulfonyl chloride . Similarly, compounds like methyl 4-hydroxybenzoate have been synthesized from related precursors, indicating a common strategy of using condensation reactions for such molecules .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed using these methods, and its molecular structure was optimized using density functional theory (DFT) . The molecular structure of methyl 2-(p-toluenesulfonamido)benzoate was also determined from single-crystal X-ray diffraction data, revealing an intramolecular N—H⋯O hydrogen-bonding interaction .

Chemical Reactions Analysis

The reactivity of these compounds is a subject of interest. For instance, 4-Methyl-N-sulfinylbenzolsulfonamid is a highly reactive enophile, and its reactions with alkenes have been investigated to understand structure-reactivity correlations and regio- and stereospecificity . The study of hydrodesulfurization of 4-methyl-dibenzothiophene provides insights into the transformation mechanisms of alkyl-dibenzothiophenes, which is relevant for understanding the chemical behavior of methyl 4-ethanesulfonamidobenzoate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. The compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its global chemical reactivity descriptors, natural population analysis, thermodynamic properties, and non-linear optical properties . Methyl 4-hydroxybenzoate's properties were analyzed using computational calculations, and the experimental FT-IR spectrum was compared with computed vibrational spectra . The dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate was investigated for its physicochemical properties through MEP, FMOs, and Hirshfeld surfaces analysis .

科学研究应用

材料科学和化学性质

- 晶体结构和计算分析:一项研究探索了 4-羟基苯甲酸甲酯(也称为对羟基苯甲酸甲酯)的晶体结构,揭示了其分子相互作用和潜在的药物应用。Hartree Fock 和密度泛函理论等计算方法被用来了解其性质,表明它由于其分子决定因素而在各种应用中很有用 (Sharfalddin 等人,2020 年).

分析和环境化学

- 电化学传感器:对用于检测对羟基苯甲酸甲酯的传感器的研究导致了分子印迹聚合物传感器的创建,展示了选择性灵敏性和监测环境和药物样品的潜力 (Soysal,2021 年).

- 环境污染物萃取:通过微波辅助萃取技术从土壤样品中萃取苯并三唑、苯并噻唑和苯磺酰胺的创新方法突出了这些化合物的环境影响以及监测其存在的重要性 (Speltini 等人,2016 年).

药理和生物学研究

- 光动力疗法:一种新的锌酞菁衍生物,用苯磺酰胺基取代,显示出很高的单线态氧量子产率,表明它有可能在光动力疗法中用作 II 型光敏剂来治疗癌症 (Pişkin 等人,2020 年).

高级化学合成

- 反应性和合成:对涉及 4-羟基苯甲酸甲酯的反应(包括水解和乙醇解)的动力学和机理的研究提供了对与制药和化妆品工业相关的合成途径和化学转化的见解 (Tjahjono 等人,2011 年).

安全和危害

作用机制

Target of Action

Methyl 4-ethanesulfonamidobenzoate is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including Methyl 4-ethanesulfonamidobenzoate, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By mimicking PABA, they inhibit the enzymes involved in folic acid synthesis, thereby preventing the production of DNA in bacteria .

Biochemical Pathways

The primary pathway affected by Methyl 4-ethanesulfonamidobenzoate is the deesterification of sulfonylurea herbicides . This process involves the removal of an ester group from the compound, resulting in the formation of corresponding deesterified derivatives .

Result of Action

The result of Methyl 4-ethanesulfonamidobenzoate’s action is the inhibition of DNA synthesis in bacteria, due to the disruption of folic acid production . This leads to the inability of the bacteria to replicate, thereby inhibiting their growth and proliferation .

属性

IUPAC Name |

methyl 4-(ethylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-8(5-7-9)10(12)15-2/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRIPLLJYIGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

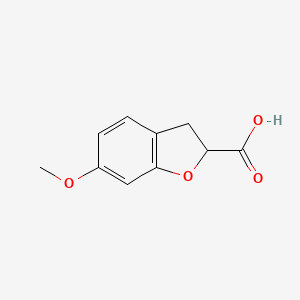

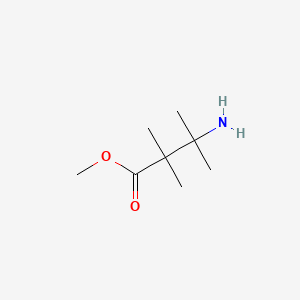

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)